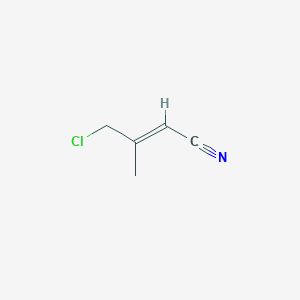
4-Chloro-3-methy-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
4-Chloro-3-methy-2-butenenitrile can be synthesized through multiple routes. One common method involves the reaction of diethyl cyanomethylphosphonate with chloroacetone . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Analyse Chemischer Reaktionen
4-Chloro-3-methy-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Intermediate in Organic Synthesis
4-Chloro-3-methyl-2-butenenitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of specialty chemicals and pharmaceuticals due to its reactive functional groups, which facilitate further chemical transformations. For example, it can be converted into more complex molecules through nucleophilic substitution reactions or addition reactions, making it valuable in the development of new drugs and agrochemicals .
2. Synthesis of Natural Products
The compound has been reported as a precursor in the synthesis of carotenoids and other natural products. Its ability to undergo specific reactions allows chemists to construct complex structures that are essential in the pharmaceutical and nutraceutical industries. The synthesis process often involves coupling reactions with other organic compounds to form larger, biologically active molecules .
Agricultural Applications
1. Herbicide Development
Research indicates that 4-chloro-3-methyl-2-butenenitrile can be used in the development of herbicides. Its chemical structure allows it to act on specific plant pathways, inhibiting growth and effectively controlling weed populations. Studies have shown that formulations containing this compound can offer selective herbicidal activity, making it a candidate for environmentally friendly agricultural practices .
2. Plant Growth Regulators
In addition to herbicides, this compound has potential as a plant growth regulator. It has been shown to influence plant metabolism and growth patterns, which could lead to improved crop yields and resilience against environmental stressors .
Food Technology
1. Food Coloring Agent
4-Chloro-3-methyl-2-butenenitrile has been identified as a potential food coloring agent that is considered safe for human consumption. Its application in food technology is based on its ability to impart color without adverse health effects, contributing to the aesthetic appeal of food products .
2. Flavor Enhancement
Beyond coloring, there is ongoing research into its use as a flavor enhancer in food products. The compound's unique chemical properties may allow it to interact with other flavor compounds, enhancing the overall sensory experience of food products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Herbicidal Activity | Investigated the efficacy of 4-chloro-3-methyl-2-butenenitrile in controlling weed growth | Showed significant reduction in weed biomass with minimal impact on crop plants |
| Synthesis of Carotenoids | Explored the use of 4-chloro-3-methyl-2-butenenitrile as a precursor | Successfully synthesized various carotenoid derivatives with high yields |
| Food Safety Assessment | Evaluated the safety of using 4-chloro-3-methyl-2-butenenitrile as a food coloring agent | Confirmed its safety for human consumption under regulated conditions |
Wirkmechanismus
The mechanism by which 4-Chloro-3-methy-2-butenenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-methy-2-butenenitrile can be compared with other similar compounds such as:
4-Chloro-3-methylbut-2-enenitrile: Similar in structure but may have different reactivity and applications.
4-Chloro-3-methylcrotononitrile: Another related compound with potential differences in chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and suitability for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4450-34-4 |
|---|---|
Molekularformel |
C5H6ClN |
Molekulargewicht |
115.56 g/mol |
IUPAC-Name |
4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |
InChI-Schlüssel |
BSJPXSSFMNEOQV-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)CCl |
Kanonische SMILES |
CC(=CC#N)CCl |
Synonyme |
4-Chlor-3-methyl-crotononitril; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















